molecular formula C16H22N2O5S B2866561 Methyl 4-(2-((2-hydroxy-2-methyl-4-(methylthio)butyl)amino)-2-oxoacetamido)benzoate CAS No. 1396807-03-6

Methyl 4-(2-((2-hydroxy-2-methyl-4-(methylthio)butyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2866561
CAS No.: 1396807-03-6
M. Wt: 354.42
InChI Key: XGSUHHOCCBXHRC-UHFFFAOYSA-N
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Description

Methyl 4-(2-((2-hydroxy-2-methyl-4-(methylthio)butyl)amino)-2-oxoacetamido)benzoate is a benzoate ester derivative featuring a complex acetamide side chain. The molecule comprises:

  • A methyl benzoate core substituted at the para position.
  • A 2-oxoacetamido group linked to a 2-hydroxy-2-methyl-4-(methylthio)butyl chain.

Properties

IUPAC Name

methyl 4-[[2-[(2-hydroxy-2-methyl-4-methylsulfanylbutyl)amino]-2-oxoacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-16(22,8-9-24-3)10-17-13(19)14(20)18-12-6-4-11(5-7-12)15(21)23-2/h4-7,22H,8-10H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSUHHOCCBXHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Methylthio Substituents

Example Compound: Methyl 4-(4-(2-(4-(Methylthio)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C5 from )

  • Structural Similarities: Both compounds share a methyl benzoate core and a methylthio group. C5 incorporates a quinoline-piperazine moiety, while the target compound has a hydroxy-methylbutyl-acetamide chain.
  • Synthesis: C5 is synthesized via crystallization from ethyl acetate, yielding a solid with confirmed purity via NMR and HRMS . The target compound’s synthesis likely involves multi-step amidation and esterification, analogous to methods in (thiazolidinone synthesis via DMAD addition) .
  • Key Differences: C5’s quinoline-piperazine group may enhance aromatic stacking interactions, whereas the target compound’s hydroxyl and amide groups favor hydrogen bonding.

Other Methylthio Derivatives :

  • Compounds like 2-(Methylthio)-4-((tetrahydrofuran-2-yl)methylamino)pyrimidine-5-carboxylic acid () highlight the methylthio group’s role in modulating electronic properties and bioavailability .

Benzoate Esters with Heterocyclic Substituents

Example Compounds : Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates ()

  • Structural Similarities :
    • Both feature a methyl benzoate core but differ in substituents. The benzothiazine derivatives have a sulfone and hydroxyl group fused into a bicyclic system.
  • Synthesis : Benzothiazine derivatives are synthesized via sulfonylation of anthranilic acids, avoiding post-formation modifications due to reactivity challenges . This contrasts with the target compound’s likely stepwise amide coupling.

Thiazolidinone Derivatives ():

  • Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (4a-j) incorporate a thiazolidinone ring, enhancing electrophilicity . The target compound lacks such a ring but shares ester and amide functionalities.

Pesticide-Related Benzoate Derivatives ()

Example Compounds : Metsulfuron methyl ester, Tribenuron methyl ester

  • Structural Similarities :
    • Shared methyl benzoate core but with triazine or pyrimidine substituents.
  • Functional Differences :
    • Pesticides like metsulfuron methyl ester feature sulfonylurea groups for herbicidal activity , whereas the target compound’s hydroxy-methylthio chain may target different biological pathways.
  • Synthesis : Pesticides are synthesized via nucleophilic substitution on triazine rings, differing from the target compound’s amide-based synthesis.

Data Table: Comparative Analysis

Property Target Compound C5 () Benzothiazine () Thiazolidinone ()
Core Structure Methyl benzoate with acetamide side chain Methyl benzoate with quinoline-piperazine Methyl benzothiazine-3-carboxylate Ethyl benzoate with thiazolidinone
Key Functional Groups Hydroxyl, methylthio, amide Methylthio, quinoline, piperazine Sulfone, hydroxyl Thiazolidinone, methoxycarbonyl
Synthesis Method Likely multi-step amidation/esterification Crystallization from ethyl acetate Sulfonylation of anthranilic acids DMAD addition to thiourea derivatives
Potential Applications Medicinal chemistry (hydrogen bonding, bioactivity) Aromatic interaction-based drug design Rigid scaffold for enzyme inhibition Electrophilic intermediates for heterocycles

Research Findings and Implications

  • Reactivity : The target compound’s methylthio group may confer redox activity or metal-binding capabilities, as seen in sulfur-containing pesticides .
  • Bioactivity : Compared to benzothiazines (), which are rigid and suited for enzyme active sites, the target compound’s flexible side chain may allow broader receptor interactions.
  • Synthetic Challenges : highlights difficulties in modifying pre-formed heterocycles, suggesting the target compound’s stepwise synthesis is more controllable .

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